Fluorescence Quantum Yield Comparison: 9-Chloroanthracene vs. Anthracene vs. 9,10-Dichloroanthracene
9-Chloroanthracene exhibits a fluorescence quantum yield (ΦF) of 0.11, which is substantially lower than that of parent anthracene (ΦF = 0.33) and dramatically lower than that of 9,10-dichloroanthracene (ΦF = 0.53) [1]. This represents a 67% reduction relative to anthracene and a 79% reduction relative to the di-chlorinated analog. The lower ΦF of the mono-chlorinated derivative arises from incomplete symmetry-breaking and less effective suppression of vibronic coupling-mediated internal conversion compared to the D2h-symmetric 9,10-dichloroanthracene, as elucidated by vibronic coupling density (VCD) analysis [1].
| Evidence Dimension | Fluorescence quantum yield (ΦF) |
|---|---|
| Target Compound Data | ΦF = 0.11 |
| Comparator Or Baseline | Anthracene: ΦF = 0.33; 9,10-Dichloroanthracene: ΦF = 0.53 |
| Quantified Difference | -67% vs. anthracene; -79% vs. 9,10-dichloroanthracene |
| Conditions | Solution-phase fluorescence measurements (literature values cited in Sato et al., 2014) |
Why This Matters
This intermediate quantum yield makes 9-chloroanthracene a critical reference compound for calibrating photophysical models and understanding structure-property relationships in anthracene-based fluorescent materials, where precise ΦF values dictate suitability for applications ranging from OLED emitters to fluorescent probes.
- [1] Sato, T., et al. (2014). Enhancement of fluorescence in anthracene by chlorination: Vibronic coupling and transition dipole moment density analysis. Chemical Physics, 430, 47-55. DOI: 10.1016/j.chemphys.2013.12.015. View Source
